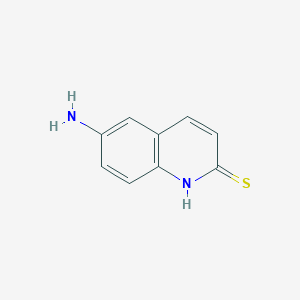

6-Aminoquinoline-2-thiol

Descripción

Significance of the Quinoline-Thiol Heterocyclic Motif in Chemical Research

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent scaffold in medicinal and materials chemistry. nih.govresearchgate.netjddtonline.inforesearchgate.net Its derivatives are known for a wide array of biological activities. researchgate.netjddtonline.infografiati.com The introduction of a thiol (-SH) or sulfhydryl group adds another layer of chemical reactivity. Thiols are the sulfur analogs of alcohols and are known for their strong nucleophilicity, ability to form metal complexes, and participation in redox reactions. wikipedia.orgnih.gov The combination of the quinoline framework with a thiol group creates a bifunctional molecule with significant potential in the development of novel compounds.

Overview of Structural Features and Positional Isomerism in Aminoquinolines and Thiols

The fundamental structure of 6-Aminoquinoline-2-thiol consists of a quinoline ring with an amino group (-NH2) at position 6 and a thiol group (-SH) at position 2.

Positional Isomerism: The specific placement of the amino and thiol groups on the quinoline ring is crucial and gives rise to numerous positional isomers, each with distinct chemical and physical properties. For instance, altering the position of the amino group to other locations on the quinoline ring, such as in 4-aminoquinoline (B48711) or 8-aminoquinoline (B160924), results in compounds with different electronic and steric characteristics. wikipedia.orgwikipedia.org The reactivity and interaction of the amino group can vary significantly depending on its position relative to the nitrogen atom of the quinoline ring. nih.gov Similarly, the position of the thiol group influences its acidity and nucleophilicity.

The interplay between the electron-donating amino group and the thiol group, mediated by the aromatic quinoline system, defines the unique chemical personality of this compound.

| Property | Description |

| Core Structure | Quinoline (fused benzene and pyridine rings) |

| Functional Group 1 | Amino group (-NH2) at position 6 |

| Functional Group 2 | Thiol group (-SH) at position 2 |

| Key Feature | The relative positions of the functional groups determine the molecule's overall properties. |

Research Trajectories and Fundamental Investigations of this compound

Research on quinoline derivatives is extensive, with many studies focusing on their synthesis and potential applications. rsc.orgmdpi.com While specific research on this compound is more niche, investigations into related structures provide valuable insights. For example, studies on various aminoquinolines have explored their synthesis and reactivity. asianpubs.orgacs.org Research on aminothiols often highlights their utility as ligands for metal coordination and as building blocks in the synthesis of more complex heterocyclic systems. The thiol group, in particular, is a key player in the formation of self-assembled monolayers on metal surfaces and in the construction of coordination polymers.

Contextual Placement within Advanced Organic and Inorganic Chemistry

In advanced organic chemistry , this compound serves as a versatile building block. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. The thiol group can be oxidized to form disulfides or sulfonic acids, or it can participate in nucleophilic substitution and addition reactions. wikipedia.org These reactive sites make it a valuable precursor for the synthesis of complex organic molecules and polymers. For instance, research on 6-aminoquinoline-2-carboxylic acid units has demonstrated their use in constructing rigid, rod-like foldamers. uni-muenchen.de

In inorganic chemistry , the thiol group and the nitrogen atom of the quinoline ring in this compound can act as coordination sites for metal ions. This allows for the formation of a wide range of metal complexes with potential applications in catalysis, sensing, and materials science. The ability of thiols to bind to heavy metals is a well-established principle, and the quinoline moiety can further modulate the electronic properties and stability of the resulting complexes. The investigation of 4-aminoquinolines as cysteine protease inhibitors highlights the interaction of such scaffolds with biological metal-containing systems. scielo.br

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPSNNWBTCTDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=S)N2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Aminoquinoline 2 Thiol

Strategic Approaches for the Synthesis of 6-Aminoquinoline-2-thiol and its Direct Precursors

The synthesis of this compound can be achieved through several strategic routes, typically involving the sequential construction of the quinoline (B57606) core and the introduction of the required amino and thiol functionalities.

One of the most established methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.org For the synthesis of this compound, a common strategy involves the use of a precursor such as 6-nitro-2-chloroquinoline. This intermediate can be synthesized and then elaborated in a two-step process:

Thiolation: The chloro group at the 2-position is displaced by a sulfur nucleophile. This can be accomplished using reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction of a related compound, 6-bromoquinoline, with a thiolating agent is a known method to introduce a thiol group.

Reduction: The nitro group at the 6-position is reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂), iron in acidic media, or catalytic hydrogenation.

An alternative approach involves starting with a pre-functionalized aniline (B41778). For instance, a substituted aniline can undergo cyclization to form the quinoline ring system. A variation of the Doebner-von Miller reaction or Combes quinoline synthesis could be adapted for this purpose.

A key precursor in many synthetic routes is 6-bromoquinoline-2-thiol, which is typically prepared by the bromination of quinoline, followed by the introduction of the thiol group at the 2-position via a nucleophilic substitution reaction. The bromo-substituent can then be converted to an amino group through methods like the Buchwald-Hartwig amination.

Below is a table summarizing potential synthetic precursors and the reactions needed to convert them into the target compound.

| Precursor Compound | Necessary Transformation(s) | Key Reagents |

| 6-Nitro-2-chloroquinoline | 1. Thiolation at C22. Reduction of nitro group at C6 | 1. NaSH or Thiourea2. SnCl₂/HCl or Fe/HCl |

| 6-Bromoquinoline-2-thiol | 1. Amination at C6 | Pd or Cu catalyst, Amine source (e.g., NH₃) |

| 2-Chloro-6-aminoquinoline | 1. Thiolation at C2 | NaSH, Thiourea |

| 6-Aminoquinolin-2(1H)-one | 1. Thiation of carbonyl group | Lawesson's reagent or P₄S₁₀ |

Functional Group Interconversions and Selective Derivatizations of this compound

The dual functionality of this compound allows for selective reactions at the thiol group, the amino group, or the quinoline ring itself.

The thiol group (-SH) is a versatile functional handle. It is acidic and its conjugate base, the thiolate (R-S⁻), is a potent nucleophile. chemistrysteps.comnih.gov

Oxidation and Disulfide Formation: Thiols are readily oxidized to form disulfides (R-S-S-R). This oxidative coupling can be achieved using mild oxidizing agents like iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen. chemistrysteps.com This reaction is fundamental in protein chemistry, where disulfide bridges between cysteine residues stabilize tertiary structures. chemistrysteps.com For this compound, this would lead to the formation of a symmetrical disulfide dimer.

S-Alkylation (Thioether Formation): As strong nucleophiles, thiols and especially thiolates react readily with alkyl halides in Sₙ2 reactions to form thioethers (R-S-R'). chemistrysteps.com This provides a straightforward method for attaching a wide variety of alkyl or aryl side chains to the sulfur atom.

Reaction with Carbonyls: Thiols can react with aldehydes and ketones to form thioacetals, which are valuable protecting groups or synthetic intermediates. chemistrysteps.com

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | I₂, H₂O₂, O₂ | Disulfide |

| S-Alkylation | Alkyl halide (R-X) | Thioether |

| Michael Addition | α,β-Unsaturated carbonyl | Thioether adduct |

| Thiol-ene Reaction | Alkene, Radical initiator | Thioether |

The primary amino group at the C6 position is also a key site for derivatization.

Amidation: The amino group can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a common strategy for linking the quinoline scaffold to other molecules. uni-muenchen.de

Urea (B33335) Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea derivatives. For instance, the reaction of primaquine, another aminoquinoline, with various isocyanates is a well-established method for creating a library of derivatives. nih.gov

Reductive Amination: The amino group can be alkylated via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride. clockss.org

While the thiol and amino groups are the most reactive sites, the aromatic quinoline ring itself can undergo modification, typically through electrophilic aromatic substitution. The directing effects of the electron-donating amino group and the deactivating (but ortho-, para-directing) thiol group will influence the position of substitution.

Furthermore, strategic modifications can be made to the quinoline ring during the synthesis of analogues. For example, introducing substituents like chloro, fluoro, or methoxy (B1213986) groups at various positions on the quinoline ring can be used to modulate the electronic and steric properties of the final molecule. mdpi.com Advanced C-H activation methods also allow for the direct functionalization of the quinoline core in its derivatives. acs.org

Catalytic Systems for the Synthesis and Derivatization of this compound Analogues

Modern organic synthesis heavily relies on catalysis to achieve efficient and selective transformations. The synthesis and derivatization of this compound analogues are no exception, with transition metal catalysis playing a pivotal role.

Cross-Coupling for Thioether Synthesis: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds. thieme-connect.de The Migita coupling, for instance, can be used to react a thiol with an aryl halide or triflate to form a diaryl or aryl alkyl thioether. thieme-connect.de This would be applicable for derivatizing a 2-halo-6-aminoquinoline precursor with various thiols.

C-H Activation and Functionalization: A more advanced strategy is the direct functionalization of C-H bonds. The 8-aminoquinoline (B160924) moiety is a well-known directing group in transition-metal-catalyzed C-H activation. beilstein-journals.org While the target molecule has a 6-amino group, the principle remains relevant. Nickel-catalyzed remote C4-H arylation of 8-aminoquinolines has been developed, showcasing the ability to functionalize the quinoline core at positions distant from the directing group. acs.org Copper-catalyzed C-H thiolation of aryl aldehydes, using a transient directing group, has also been reported, providing a pathway to ortho-thiolated products. rsc.org

"Combo-Catalysis" for Quinoline Synthesis: Innovative approaches, such as using a combination of catalysts (e.g., CuBr–ZnI₂), have been developed for the rapid, one-pot synthesis of quinolines from anilines, aldehydes, and alkynes via sp² C-H activation. acs.org Such methods could be adapted to produce highly substituted 6-aminoquinoline (B144246) analogues.

| Catalyst System | Transformation | Application |

| Pd(OAc)₂, Ligand | Migita Cross-Coupling | Synthesis of thioethers from halo-quinolines |

| NiCl₂(PCy₃)₂ | C-H Arylation | Modification of the quinoline core |

| Cu(OAc)₂ | C-H Thiolation | Introduction of thiol/thioether groups |

| CuBr–ZnI₂ | A³ Coupling/Cyclization | One-pot synthesis of quinoline core |

Electrochemical Synthetic Routes Involving Thiol and Aminoquinoline Systems

Electrosynthesis is emerging as a powerful and environmentally friendly tool in organic chemistry, offering unique reactivity under mild conditions. chimicatechnoacta.rubeilstein-journals.org

Electrochemical Oxidation/Coupling: The electrochemical oxidation of thiols can be used to generate disulfides. chimicatechnoacta.ru More complex transformations, such as the dehydrogenation coupling of thiols and amines with the insertion of carbon disulfide, have been achieved electrochemically to synthesize carbamo(dithioperoxo)thioates. rsc.org This highlights the potential for electrochemical methods to create novel derivatives from the amino and thiol groups of the target molecule.

Synthesis of Thio-substituted Quinones: An electrochemical approach has been demonstrated for the complete thioetherification of benzoquinones. nih.gov The process involves the conjugate addition of a thiol coupled with in-situ electrochemical oxidation of the resulting hydroquinone. nih.gov This methodology could potentially be adapted for the synthesis of quinoline derivatives bearing multiple thioether substituents.

Mediated Reactions: The thiol-disulfide exchange reaction can be promoted electrochemically using redox mediators. chimicatechnoacta.ru This allows for the synthesis of unsymmetrical disulfides under controlled conditions, which could be a route to attach the this compound unit to other thiol-containing molecules.

Solvent-Free and Environmentally Conscious Synthetic Protocols

The development of synthetic methodologies that align with the principles of green chemistry is a paramount objective in modern organic synthesis. For the preparation of this compound, the focus has shifted towards minimizing waste, eliminating hazardous solvents, and improving energy efficiency. Solvent-free and other environmentally conscious protocols, such as microwave-assisted synthesis and mechanochemistry, offer promising alternatives to traditional solvent-based methods. These approaches not only reduce the environmental footprint but can also lead to shorter reaction times, higher yields, and simplified purification procedures.

Research into the green synthesis of quinoline derivatives and related sulfur-containing heterocyles has provided a foundation for developing eco-friendly routes to this compound. While specific literature detailing a solvent-free synthesis for this exact compound is nascent, analogous transformations reported for similar structures provide a strong basis for proposed methodologies.

One potential solvent-free approach involves the reaction of a suitable precursor, such as 6-amino-2-chloroquinoline, with a sulfur nucleophile like thiourea. This type of reaction has been shown to be effective for the synthesis of quinoline-2-thiones from quinoline N-oxides and thiourea, albeit in a solvent organic-chemistry.org. Adapting this to a solvent-free solid-state reaction, potentially with microwave irradiation or mechanical grinding, could provide a viable and green synthetic route. Microwave-assisted solvent-free synthesis has been successfully employed for various heterocyclic compounds, including quinoxalines and pyrido[2,3b]pyrazines, demonstrating the potential for rapid and efficient reactions oatext.commdpi.commdpi.comresearchgate.net.

Another promising avenue is the Hantzsch-type condensation under solvent-free conditions. An eco-friendly, solvent-free synthesis of 2-aminothiazoles has been achieved by reacting 2-bromoacetophenones with thiourea organic-chemistry.org. This suggests that a suitably substituted o-aminobenzaldehyde or ketone could react with a sulfur-containing reagent under solvent-free conditions to yield the desired quinoline-2-thiol (B7765226).

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, is another powerful tool in green chemistry. It has been used for the synthesis of various nitrogen and sulfur-containing heterocycles, often with high yields and minimal waste dntb.gov.ua. The application of mechanochemistry to the synthesis of this compound could involve the grinding of a 6-amino-substituted quinoline precursor with a sulfur source.

The following data table outlines hypothetical yet plausible solvent-free and environmentally conscious synthetic protocols for this compound, based on established green chemistry methodologies for analogous compounds.

| Precursor | Reagent | Method | Catalyst/Conditions | Potential Yield | Reference Principle |

|---|---|---|---|---|---|

| 6-Amino-2-chloroquinoline | Thiourea | Microwave-Assisted Solvent-Free | Basic alumina, 120-160W | Good to Excellent | oatext.commdpi.comresearchgate.net |

| 6-Amino-2-chloroquinoline | Sodium Hydrosulfide | Mechanochemical (Ball Milling) | Grinding at 25-30 Hz | High | dntb.gov.ua |

| 2,5-Diaminobenzaldehyde | Thioglycolic Acid | Solvent-Free Thermal Condensation | p-Toluenesulfonic acid (cat.), 100-120°C | Moderate to Good | rsc.org |

| 6-Aminoquinoline N-oxide | Thiourea | Solid-State Reaction | Triflic anhydride (B1165640) (activator), Room Temp. | Good to High | organic-chemistry.org |

These proposed methods highlight the potential for developing highly efficient and environmentally benign syntheses of this compound, moving away from traditional, solvent-heavy procedures. Further research is required to optimize these conditions and fully characterize the products obtained.

Computational and Theoretical Investigations of 6 Aminoquinoline 2 Thiol

Molecular Dynamics Simulations for Conformational Landscape Exploration

There is no evidence of molecular dynamics simulations having been performed to explore the conformational landscape of 6-Aminoquinoline-2-thiol in the scientific literature.

Chemical Reactivity and Mechanistic Studies of 6 Aminoquinoline 2 Thiol

Electrochemical Behavior and Oxidation-Reduction Pathways of 6-Aminoquinoline-2-thiol

The electrochemical characteristics of this compound are of interest for understanding its redox properties and potential applications in areas such as corrosion inhibition and sensor development. While direct and extensive studies on this compound are not widely available, valuable insights can be drawn from investigations into the electrochemical behavior of the closely related compound, 6-Aminoquinoline (B144246). The presence of the thiol group is anticipated to introduce additional redox processes.

Cyclic voltammetry (CV) is a powerful technique to probe the oxidation and reduction processes of electroactive species. For the parent compound, 6-Aminoquinoline, CV studies at a glassy carbon paste electrode in a Britton-Robinson buffer/methanol medium have shown that its electrochemical oxidation is highly dependent on pH. researchgate.net The oxidation process is generally irreversible and involves the amino group. researchgate.net

In acidic solutions, 6-Aminoquinoline undergoes an initial single-electron oxidation at lower electrode potentials to form a cation radical. researchgate.net At higher potentials, a two-electron oxidation can occur, leading to the formation of a nitrenium cation. researchgate.net In alkaline solutions, the oxidation pathway is thought to involve the formation of a neutral radical. researchgate.net The presence of the thiol group in this compound would be expected to introduce its own characteristic redox peaks. Thiols can be oxidized to disulfides and further to sulfinic and sulfonic acids. This would likely result in additional anodic peaks in the cyclic voltammogram compared to 6-Aminoquinoline.

Chronoamperometry, which measures the current as a function of time at a fixed potential, could be employed to study the kinetics of the oxidation of this compound and to determine the diffusion coefficient of the species. For 6-Aminoquinoline, such studies have helped to elucidate the mechanism of its electrochemical oxidation. researchgate.net

Table 1: Summary of Electrochemical Data for 6-Aminoquinoline (as a proxy)

| Parameter | Value/Observation | Conditions |

| Oxidation Potential (Peak 1) | pH-dependent | Glassy Carbon Paste Electrode, Britton-Robinson buffer/methanol |

| Oxidation Mechanism | Irreversible | - |

| Initial Species (Acidic) | Cation radical ([6-QNH₂]•⁺) | Lower electrode potentials |

| Initial Species (Alkaline) | Neutral radical ([6-QNH]•) | Lower electrode potentials |

| Further Oxidation Species | Nitrenium cation ([6-QNH]⁺) | Higher electrode potentials |

This table is based on data for 6-Aminoquinoline and serves as an illustrative proxy for the potential electrochemical behavior of the quinoline (B57606) and amino moieties in this compound. The thiol group would introduce additional redox processes not shown here.

Computational studies, such as those using semi-empirical quantum chemical methods, have been instrumental in predicting the electrochemical oxidation mechanism of 6-Aminoquinoline. researchgate.net These studies have helped to determine the heat of formation, ionization energy, and spin density of reaction intermediates, providing a theoretical framework to understand the experimentally observed electrochemical behavior. researchgate.net

For 6-Aminoquinoline, computational models have investigated two primary electro-oxidation pathways:

Single-Electron Oxidation: This pathway, occurring at lower potentials, leads to the formation of cation radicals in acidic media and neutral radicals in alkaline media. These radical species can then undergo dimerization reactions. researchgate.net

Two-Electron Oxidation: At higher electrode potentials, a two-electron oxidation can lead to the formation of a nitrenium cation, which can also participate in subsequent reactions. researchgate.net

Fundamental Reactivity of the Thiol Group in this compound

The thiol group is a highly versatile functional group known for its nucleophilicity and its ability to participate in radical reactions.

The thiol group in this compound can exist in equilibrium with its conjugate base, the thiolate anion, which is a potent nucleophile. youtube.com This thiolate can participate in a variety of nucleophilic addition and substitution reactions.

Nucleophilic Addition: The thiolate anion can add to polarized pi bonds, such as those in carbonyl compounds, through a nucleophilic addition mechanism. youtube.com

Nucleophilic Substitution: It can also act as a nucleophile in SN2 reactions, displacing leaving groups from alkyl halides to form thioethers. youtube.com

The quinoline ring itself can undergo nucleophilic addition, typically at the C2 or C4 positions. quimicaorganica.org The presence of the thiol at C2 would likely direct incoming nucleophiles to other positions on the ring.

Table 2: General Nucleophilic Reactions of Thiols

| Reaction Type | Electrophile | Product Type |

| SN2 Substitution | Alkyl Halide (R-X) | Thioether (R-S-R') |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

| Addition to Epoxides | Epoxide | β-Hydroxy Thioether |

Thiyl radicals (RS•) can be generated from thiols through the homolytic cleavage of the S-H bond. This can be initiated by heat, light, or the presence of a radical initiator. nih.gov Once formed, the thiyl radical of this compound could participate in several types of radical reactions:

Hydrogen Abstraction: Thiyl radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. nih.gov

Addition to Double Bonds: Thiyl radicals can add to alkenes and alkynes, a key step in thiol-ene and thiol-yne reactions. frontiersin.org

The formation of radicals from the amino group of the 6-aminoquinoline moiety is also a possibility, as suggested by electrochemical studies of 6-aminoquinoline. researchgate.net The interplay between radical formation at the thiol and amino groups would be an interesting area for mechanistic investigation.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Thiol-ene and thiol-yne reactions are prominent examples of click chemistry. alfa-chemistry.com

Thiol-Ene Reaction: This reaction involves the radical-mediated addition of a thiol across a double bond (ene). alfa-chemistry.com The process is typically initiated by light or a radical initiator and proceeds via a radical chain mechanism, resulting in an anti-Markovnikov addition product. frontiersin.org this compound could be utilized as the thiol component in such reactions to attach the aminoquinoline moiety to various alkene-containing molecules.

Thiol-Yne Reaction: Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (yne). nih.gov This can proceed through either a radical or a nucleophilic mechanism. The radical pathway often leads to a mixture of mono- and di-addition products, while the nucleophilic Michael addition of the thiolate to an activated alkyne can be more selective. nih.gov These reactions provide a versatile method for the synthesis of vinyl sulfides and disubstituted thioethers.

The application of thiol-ene and thiol-yne click chemistry with this compound could enable its efficient conjugation to polymers, biomolecules, and surfaces for the development of functional materials. nih.gov

Reactivity of the Amino Group and Quinoline Nitrogen Atoms

The chemical reactivity of this compound is dictated by the interplay of its three primary functional components: the thiol group at the C2 position, the amino group at the C6 position, and the nitrogen atom embedded within the quinoline ring. This section focuses on the reactivity profiles of the amino group and the quinoline nitrogen.

The exocyclic amino group at the C6 position behaves as a typical aromatic amine, rendering the aromatic ring electron-rich and making the nitrogen atom nucleophilic. This nucleophilicity allows it to participate in a variety of common chemical transformations:

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although overalkylation can be a competing side reaction.

Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, providing a gateway to a diverse array of 6-substituted quinoline derivatives.

The quinoline nitrogen atom, being part of a heterocyclic aromatic system, exhibits basic properties due to the lone pair of electrons in its sp² hybrid orbital. Its reactivity is characterized by:

Protonation and Salt Formation: As a base, the quinoline nitrogen can be protonated by acids to form quinolinium salts. This significantly alters the electronic properties of the molecule, making the ring system more electron-deficient and influencing the reactivity of other positions.

N-Alkylation/Quaternization: The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form quaternary quinolinium salts. This process modifies the aromaticity and introduces a permanent positive charge, which can be exploited in various synthetic applications.

Coordination Chemistry: The lone pair on the quinoline nitrogen allows it to act as a ligand, coordinating to metal centers to form metal complexes. The presence of other potential donor atoms (the amino nitrogen and the sulfur atom) makes this compound a potential multidentate ligand.

Coordination Chemistry of 6 Aminoquinoline 2 Thiol As a Ligand

Structural Analysis of Metal-6-Aminoquinoline-2-thiol Complexes (Crystallography, DFT)

The 6-Aminoquinoline-2-thiol ligand typically coordinates to a metal center through the quinoline (B57606) nitrogen atom and the deprotonated sulfur atom of the thiol group, forming a stable six-membered chelate ring. The geometry of the resulting complex is highly dependent on the metal ion's nature, its oxidation state, and the presence of co-ligands.

Interactive Data Table: Selected Crystallographic Data for a Hypothetical M(this compound)₂ Complex

| Parameter | Value | Description |

| Metal Center (M) | Pt(II) | Example metal ion. |

| Coordination Geometry | Square Planar | Typical for d⁸ metals. |

| M-S Bond Length (Å) | 2.25 - 2.35 | Typical range for platinum-thiolate bonds. |

| M-N Bond Length (Å) | 2.00 - 2.10 | Typical range for platinum-nitrogen bonds. |

| N-M-S Bite Angle (°) | 92 - 98 | The angle within the six-membered chelate ring. |

| Crystal System | Monoclinic | A common crystal system for such complexes. |

Note: The data in this table is representative and based on typical values for similar complexes, as specific crystallographic data for this compound complexes is not widely published.

Density Functional Theory (DFT) Calculations: DFT calculations are instrumental in understanding the nature of the metal-ligand bond. These theoretical studies can predict optimized geometries that are often in close agreement with experimental X-ray data. scholarpublishing.orgmdpi.com Furthermore, DFT allows for the analysis of frontier molecular orbitals (HOMO and LUMO), which is crucial for interpreting the electronic spectra and predicting the electrochemical behavior of the complexes. sci-hub.st Calculations on metal-thiolate complexes often focus on elucidating the degree of covalent character in the metal-sulfur bond and how it is influenced by the electronic properties of the metal and other ligands present. sci-hub.st

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical behavior of metal complexes with this compound is of significant interest, as both the metal center and the ligand itself can potentially participate in redox processes. The presence of the electron-rich amino group and the polarizable sulfur atom can render the ligand "non-innocent," meaning it can be oxidized or reduced. nih.gov

Cyclic voltammetry (CV) is the primary technique used to investigate these properties. A typical CV experiment for a metal complex of this compound would reveal one or more redox waves, corresponding to processes such as Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ or L/L˙⁻. The potential at which these events occur provides valuable information about the electronic environment of the redox-active center.

Key Observations from Electrochemical Studies:

Metal-Centered Redox Events: For complexes with redox-active metals like iron, copper, or ruthenium, reversible or quasi-reversible waves corresponding to the oxidation or reduction of the metal center are often observed. The potential of these waves is modulated by the strong σ-donating properties of the thiolate sulfur and the π-accepting ability of the quinoline ring.

Ligand-Centered Redox Events: In some cases, particularly with redox-inactive metal centers like Zn(II) or Pt(II), oxidation or reduction events may be localized on the ligand itself. nih.govnih.gov The amino group can facilitate oxidation, while the extended π-system of the quinoline ring can accept electrons upon reduction.

Influence of the Amino Group: The electron-donating amino group at the 6-position enriches the π-system of the quinoline ring, generally making the complex easier to oxidize compared to analogous complexes without this substituent.

Interactive Data Table: Representative Electrochemical Data

| Complex | Redox Process | E₁/₂ (V vs. SCE) | Reversibility |

| [Cu(II)(L)₂] | Cu(II)/Cu(I) | -0.1 to -0.4 | Quasi-reversible |

| [Ru(II)(L)₂(bpy)]²⁺ | Ru(II)/Ru(III) | +0.8 to +1.2 | Reversible |

| [Zn(II)(L)₂] | Ligand Oxidation | > +1.3 | Irreversible |

L = deprotonated this compound. Note: This data is illustrative, based on general principles of coordination chemistry, as specific, comprehensive electrochemical studies on this exact ligand are limited.

Supramolecular Assembly and Extended Structures of Metal-Organic Frameworks Incorporating this compound

Beyond the single molecule, complexes of this compound can act as building blocks, or "nodes," for the construction of larger, ordered supramolecular structures and Metal-Organic Frameworks (MOFs). mdpi.com This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and sometimes bridging co-ligands.

Hydrogen Bonding: The amino group (-NH₂) on the ligand is a potent hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. These interactions can link individual complex units into one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

π-π Stacking: The planar, aromatic quinoline rings are prone to π-π stacking interactions. These interactions often play a crucial role in the crystal packing of the complexes, leading to columnar or layered structures. The distance between stacked rings is typically in the range of 3.4–3.8 Å.

Metal-Organic Frameworks (MOFs): While the direct incorporation of thiol-containing ligands into MOFs can be challenging due to the high reactivity of the thiol group, strategies exist to create such materials. nih.gov If this compound were used as a linker in a MOF, it could offer several advantages:

Open Metal Sites: The bidentate nature of the ligand could leave coordination sites on the metal node available for catalysis or sensing applications.

Functional Pores: The amino groups lining the pores of the MOF could be used for post-synthetic modification or to create specific binding sites for guest molecules, for example, through hydrogen bonding. ingentaconnect.com

Redox-Activity: A MOF constructed from redox-active metal complexes of this ligand could exhibit interesting electronic or catalytic properties stemming from the framework itself.

The design of such extended structures relies on controlling the coordination geometry of the metal ion and leveraging the directional nature of the non-covalent interactions provided by the functional groups on the this compound ligand.

Advanced Applications in Chemical Sciences and Materials Research Utilizing 6 Aminoquinoline 2 Thiol Scaffolds

Rational Design of Supramolecular Architectures Based on 6-Aminoquinoline-2-thiol

The this compound scaffold is a versatile building block for the rational design of complex supramolecular architectures. Its rigid, aromatic quinoline (B57606) core, coupled with strategically positioned functional groups—an amino group at the 6-position and a thiol group at the 2-position—provides a rich platform for programmed self-assembly into higher-order structures. These functional groups offer specific sites for a variety of non-covalent interactions, enabling the construction of intricate and functional molecular systems.

Self-Assembly Principles and Non-Covalent Interactions

The self-assembly of this compound into ordered supramolecular structures is governed by a combination of non-covalent interactions. The precise control and balance of these forces are critical for directing the formation of desired architectures. The key interactions at play include hydrogen bonding, π-π stacking, and metal-ligand coordination.

Hydrogen Bonding: The this compound molecule possesses multiple sites for hydrogen bonding. The amino (-NH₂) group can act as a hydrogen bond donor, while the quinoline nitrogen atom can serve as a hydrogen bond acceptor. The thiol (-SH) group, although a weaker hydrogen bond donor than an alcohol, can also participate in these interactions. Furthermore, in its tautomeric thione form, the N-H group provides a strong hydrogen bond donor site. This network of potential hydrogen bonds plays a crucial role in the formation and stability of crystalline materials and other assembled structures derived from aminoquinolines.

π-π Stacking: The planar, electron-rich aromatic system of the quinoline ring is prone to π-π stacking interactions. These interactions, where the aromatic rings arrange themselves in a face-to-face or offset manner, are a significant driving force in the assembly of quinoline-containing molecules. In solid-state structures of related quinoline derivatives, pairs of quinoline rings have been observed to lie parallel and overlap, exhibiting the characteristic features of π-π interactions that help stabilize the crystal packing researchgate.net. The interplay between π-π stacking and hydrogen bonding is a critical factor in determining the final supramolecular arrangement nih.gov.

Metal-Ligand Coordination: The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group are excellent coordination sites for metal ions. This allows this compound to act as a bidentate ligand, forming stable complexes with a variety of transition metals. The coordination geometry of the metal ion can direct the assembly of these ligands into discrete, high-symmetry architectures such as metal-organic cages. The amino group can also influence the electronic properties of the ligand and its coordination behavior. The study of related 8-aminoquinoline (B160924) complexes with metals like Mn(II), Cu(II), and Cd(II) has demonstrated the formation of extended supramolecular networks where the geometry is significantly influenced by the metal ion and counterions figshare.com.

These fundamental non-covalent interactions can be exploited in a modular fashion to design and construct complex, functional supramolecular systems from this compound building blocks.

Formation of Cages, Rotaxanes, and Other Interlocked Architectures

While specific examples detailing the use of this compound in the synthesis of cages, rotaxanes, or other mechanically interlocked molecules are not prevalent in the reviewed literature, the structural features of the molecule suggest its potential as a valuable component for such architectures. The principles established with analogous ligand systems can be extended to predict its utility.

Supramolecular Cages: Metal-organic cages are discrete, three-dimensional structures formed by the self-assembly of organic ligands and metal ions nih.gov. The directional nature of metal-ligand bonds allows for the rational construction of polyhedral architectures. The bidentate N,S-coordination sites on this compound make it a suitable candidate for a paneling ligand in the construction of such cages. By selecting metal ions with specific coordination geometries (e.g., square planar, tetrahedral, or octahedral), it is theoretically possible to direct the assembly of this compound units into cage-like structures with well-defined internal cavities. For instance, related 8-hydroxyquinoline ligands have been successfully used to create cage-like complexes with various metals mdpi.com. These cavities could potentially encapsulate guest molecules, leading to applications in sensing, catalysis, or transport.

Rotaxanes and Catenanes: Mechanically interlocked molecules, such as rotaxanes and catenanes, consist of components that are linked topologically rather than covalently davuniversity.orgbiomach.org. A rotaxane features a macrocycle threaded onto a dumbbell-shaped axle, while a catenane consists of two or more interlocked rings wikipedia.orgnih.gov. The synthesis of these molecules often relies on templating strategies involving non-covalent interactions. The quinoline moiety, with its potential for hydrogen bonding and π-π stacking, can be incorporated into either the macrocyclic component or the linear thread. For example, heteroditopic rotaxanes have been synthesized using macrocycles that can engage in specific ion-pair recognition, a role that could be adapted for quinoline-based systems mdpi.com. The thiol and amino groups on the this compound scaffold could be functionalized to serve as "stations" for a movable macrocycle in a molecular shuttle or as reactive sites for "capping" the ends of a thread to form a stable rotaxane wikipedia.org. The synthesis of interlocked molecules has been demonstrated using macrocycles containing bipyridyl or phenanthroline units, which are structurally related to quinoline, suggesting the feasibility of incorporating this compound into similar designs davuniversity.org.

The table below summarizes the key non-covalent interactions involving the this compound scaffold and their potential role in forming advanced supramolecular structures.

| Interaction Type | Participating Groups on this compound | Role in Supramolecular Assembly | Potential Architectures |

| Hydrogen Bonding | -NH₂, Quinoline N, -SH (or N-H in thione tautomer) | Directional self-assembly, stabilization of networks | Crystalline solids, extended networks, templating rotaxane formation |

| π-π Stacking | Quinoline aromatic system | Stabilization of assembled structures through parallel or offset ring arrangements | Crystal packing, formation of columnar structures |

| Metal-Ligand Coordination | Quinoline N, Thiol S | Directed assembly into discrete, symmetrical structures | Metal-Organic Cages, Metallosupramolecular polymers |

| Mechanical Interlocking | Entire Scaffold (as part of axle or wheel) | Topological entanglement of molecular components | Rotaxanes, Catenanes |

Although direct synthetic examples for this compound are yet to be widely reported in these specific advanced applications, its chemical functionalities provide a strong basis for its future development as a key building block in the field of supramolecular chemistry.

Emerging Research Directions and Future Perspectives for 6 Aminoquinoline 2 Thiol Research

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The intrinsic properties of 6-Aminoquinoline-2-thiol make it a prime candidate for research that merges organic synthesis, inorganic coordination chemistry, and materials science. The quinoline (B57606) moiety is a well-known fluorophore, and its derivatives are recognized for their contributions to the development of advanced materials with specific fluorescent properties, crucial for sensors and optoelectronic devices. nbinno.com The presence of both a soft Lewis base (thiol) and hard Lewis bases (amino and quinoline nitrogen) allows the molecule to act as a versatile chelating ligand for a wide range of metal ions. nbinno.comresearchgate.net

This dual functionality opens avenues for creating novel hybrid materials. The organic framework provides the structural backbone and fluorescent signaling capability, while coordination with inorganic metal ions can modulate these properties or introduce new functionalities such as catalytic activity or magnetic resonance imaging (MRI) contrast.

Future research is expected to focus on:

Metal-Organic Frameworks (MOFs): Using this compound as a multitopic linker to construct porous MOFs. These materials could be designed for selective gas storage, catalysis, or chemical sensing, where the amino group can be post-synthetically modified.

Chemosensors: The development of highly selective and sensitive fluorescent sensors for detecting specific metal ions. researchgate.net The thiol group has a known affinity for heavy metals like mercury, silver, and copper, and binding events could trigger a measurable change in the fluorescence of the quinoline core. researchgate.net

Conductive Polymers: Incorporation of this compound into polymer backbones. The thiol group can participate in thiol-ene "click" reactions for polymerization, while the quinoline unit can impart desirable electronic properties to the resulting material. nih.gov

| Component | Discipline | Potential Application | Key Functional Group(s) |

|---|---|---|---|

| Organic Synthesis | Organic Chemistry | Creation of novel derivatives with tailored properties. | Amino (N-functionalization), Thiol (S-alkylation) |

| Metal Coordination | Inorganic Chemistry | Development of chemosensors and catalysts. researchgate.net | Thiol, Amino, Quinoline Nitrogen |

| Functional Materials | Materials Chemistry | Design of MOFs, optoelectronics, and fluorescent probes. nbinno.com | Quinoline Core (Fluorophore) |

Innovations in Stereoselective Synthesis and Scalable Production Methodologies

As derivatives of this compound find more applications, the demand for efficient, scalable, and stereoselective synthetic methods will increase. Currently, the synthesis of many quinoline derivatives involves multi-step processes that may not be suitable for large-scale industrial production. guidechem.com Future research will likely focus on developing more streamlined and sustainable synthetic routes.

Key areas for innovation include:

Asymmetric Catalysis: For derivatives with chiral centers, developing stereoselective methods is crucial, particularly for pharmaceutical applications. Methodologies such as photoredox-catalyzed asymmetric reactions, which have been successful for preparing enantiopure β-thiolated amino acids, could be adapted for quinoline scaffolds. nih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages in terms of safety, reproducibility, and scalability. Flow reactors allow for precise control over reaction parameters, which can improve yields and reduce byproduct formation.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates. This approach, which has been used for synthesizing other complex quinoline structures, reduces waste, saves time, and lowers costs. nih.gov

Advancements in In Situ Spectroscopic Characterization during Reaction Processes

A deeper understanding of the reaction mechanisms, kinetics, and transient intermediates involved in the synthesis and application of this compound is essential for process optimization and the rational design of new systems. In situ spectroscopic techniques, which monitor reactions as they occur in real-time, are powerful tools for gaining these insights.

Future research will benefit from the application of:

In Situ NMR and FTIR Spectroscopy: To track the consumption of reactants and the formation of products during synthesis, providing valuable kinetic data. These techniques could also be used to study the tautomeric equilibrium between the quinoline-2-thiol (B7765226) and quinoline-2(1H)-thione forms, which is known to exist in related compounds. researchgate.net

Time-Resolved Fluorescence Spectroscopy: To investigate the dynamics of metal ion binding or changes in the local environment of the fluorophore. This can provide mechanistic details on how the fluorescence is quenched or enhanced in sensing applications.

Raman Spectroscopy: To monitor polymerization reactions involving the thiol group or to study the coordination environment of the molecule when adsorbed onto metallic surfaces for applications like Surface-Enhanced Raman Scattering (SERS).

Predictive Modeling and Data-Driven Design for Novel this compound Derivatives

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new molecules. By predicting the properties of hypothetical derivatives, researchers can prioritize synthetic efforts on the most promising candidates, saving significant time and resources.

Emerging research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their observed activity (e.g., fluorescence quantum yield, metal binding affinity, or biological efficacy). researchgate.net

Molecular Docking: Using computational simulations to predict how derivatives will bind to biological targets, such as proteins or DNA. nih.gov This is particularly relevant for designing new therapeutic agents. Studies on other quinoline derivatives have successfully used docking to understand binding interactions. nih.govrsc.org

Machine Learning (ML): Employing ML algorithms trained on existing chemical data to predict the physicochemical properties, reaction outcomes, or optimal synthetic conditions for new derivatives. mdpi.com This data-driven approach can uncover complex relationships that are not apparent from traditional analysis. nih.govrsc.org

| Modeling Technique | Objective | Predicted Property / Outcome | Example Application |

|---|---|---|---|

| QSAR | Correlate structure with function. | Biological activity, toxicity, fluorescence. | Designing derivatives with enhanced anticancer activity. |

| Molecular Docking | Predict binding interactions. nih.gov | Binding affinity, binding pose. | Identifying potential inhibitors for a specific enzyme. rsc.org |

| Machine Learning | High-throughput screening and optimization. mdpi.com | Glass transition temperature, reaction yield. | Rapidly identifying new polymer chemistries with desired thermal properties. |

Potential as Core Scaffolds for Multi-Functional Chemical Systems

The true potential of this compound may lie in its use as a central scaffold for building complex, multi-functional chemical systems. The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov The distinct reactivity of the amino and thiol groups allows for orthogonal functionalization, meaning each site can be modified independently to introduce different functionalities onto the same core structure.

Future research is poised to explore:

Theranostic Agents: Molecules that combine therapeutic and diagnostic capabilities. The this compound scaffold could be functionalized at the amino group with a targeting ligand for a specific disease, while the thiol group coordinates a radioactive metal for imaging (diagnostic) and therapy.

Self-Assembling Systems: Designing derivatives that can spontaneously assemble into larger, ordered structures like micelles or vesicles. For example, attaching a long hydrophobic chain to the amino group and a hydrophilic group to the thiol could create an amphiphilic molecule capable of self-assembly in aqueous solution.

Covalent Drug Discovery: The thiol group is a nucleophile that can form covalent bonds with specific biological targets. This makes the scaffold a promising starting point for developing targeted covalent inhibitors, a strategy of growing importance in drug development.

By leveraging its unique combination of functional groups, the this compound scaffold provides a robust platform for constructing the next generation of sophisticated chemical systems for medicine, materials, and diagnostics. nih.gov

Q & A

Q. What are the primary synthetic routes for 6-Aminoquinoline-2-thiol, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, 6-amino-2-methylquinolin-4-ol reacts with salicylaldehyde in ethanol under reflux to form Schiff bases (e.g., 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol) with yields dependent on stoichiometry and solvent choice . Thiourea derivatives can be synthesized by reacting aminoquinoline precursors with phenyl isothiocyanate in boiling ethanol, where reaction time (5–6 hours) and temperature (150°C) are critical for optimizing purity (~95%) . Key parameters include solvent polarity (e.g., ethanol vs. DMF), catalyst use (e.g., sodium acetate), and post-synthesis purification via recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding interactions. For instance, thiourea derivatives show distinct NH proton signals at δ 10–12 ppm .

- X-ray crystallography : Resolves molecular geometry and non-covalent interactions. A study on 6-Chloro-2-methylquinoline derivatives revealed a planar quinoline ring with a dihedral angle of 85.2° between the thiophene and pyrazole moieties .

- Mass spectrometry : Validates molecular weight (e.g., 6-Amino-2-methylquinoline has a molecular weight of 158.2 g/mol ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituent addition) alter the biological activity of this compound derivatives?

Substituents like thiourea or thiazolidinone rings enhance bioactivity. For example:

- Antimicrobial activity : Schiff base derivatives (e.g., 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol) exhibit improved activity due to chelation with metal ions in microbial enzymes .

- Anticancer potential : Thiazole-fused derivatives (e.g., 2-methyl-6-[(4-phenyl-1,3-thiazol-2-ylidene)amino]quinolin-4-ol) show cytotoxicity by intercalating DNA or inhibiting topoisomerases . Methodological optimization involves comparative assays (e.g., MIC for antimicrobials, IC50 for cytotoxicity) and computational docking to predict binding affinities.

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from variations in assay conditions or substituent effects. For example:

- Solvent polarity : Ethanol vs. DMF in synthesis may alter compound solubility, affecting bioavailability .

- Substituent positioning : Electron-withdrawing groups (e.g., nitro) at the 6-position may reduce antimalarial efficacy compared to amino groups . Researchers should replicate studies under standardized conditions and use structure-activity relationship (SAR) models to isolate contributing factors.

Q. How can reaction mechanisms for heterocyclization (e.g., thiazole formation) be validated experimentally?

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., thiourea cyclization to thiazolidinone requires ethyl bromoacetate and sodium acetate in ethanol ).

- Isotopic labeling : Use 15N-labeled ammonium thiocyanate to trace nitrogen incorporation in thiourea derivatives .

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to confirm plausible pathways.

Methodological Challenges

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

- Storage : Keep under inert atmosphere (argon/nitrogen) at room temperature, protected from light .

- Synthesis : Use anhydrous solvents (e.g., THF or MeCN) and Schlenk-line techniques for reactions involving reactive intermediates like bromoacetophenone .

Q. How can researchers optimize regioselectivity in quinoline functionalization?

- Directing groups : The amino group at position 6 directs electrophilic substitution to position 4 or 8. For example, phthalic anhydride reacts selectively at the 6-amino site to form isoindole derivatives .

- Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at specific positions while preserving thiol functionality .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) in quinoline derivatives?

- Dynamic effects : Rotameric equilibria in thiourea derivatives can cause unexpected splitting; variable-temperature NMR resolves this .

- Impurity identification : Compare experimental spectra with databases (e.g., SDBS or PubChem) to distinguish by-products .

Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?

- Molecular docking (AutoDock Vina) : Predicts binding modes with biological targets like kinases or DNA .

- Quantum chemistry (Gaussian) : Models reaction pathways and substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.